molecular formula C16H16F3N3O B12270739 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine

2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine

Cat. No.: B12270739
M. Wt: 323.31 g/mol
InChI Key: LYDDHXPMKYIWAW-UHFFFAOYSA-N
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Description

2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but typically involve the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic compounds, halogenating agents, and various catalysts. The conditions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres or specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity and leading to downstream effects that can modulate biological processes. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine is unique due to its combination of a pyrrolidine ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H16F3N3O

Molecular Weight

323.31 g/mol

IUPAC Name

2-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C16H16F3N3O/c1-11-8-20-6-4-14(11)23-13-5-7-22(10-13)15-3-2-12(9-21-15)16(17,18)19/h2-4,6,8-9,13H,5,7,10H2,1H3

InChI Key

LYDDHXPMKYIWAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

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